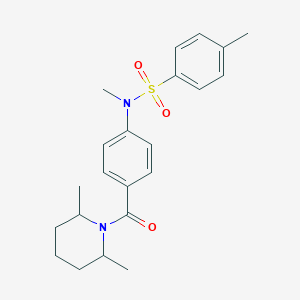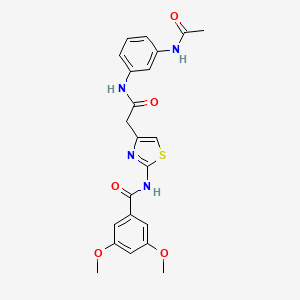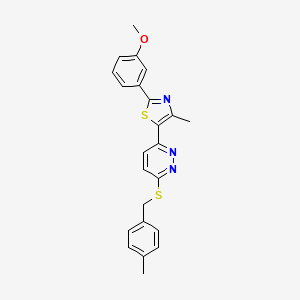
N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide
Descripción general
Descripción
N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide, commonly known as DMXAA, is a small molecule compound that has been widely studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
DMXAA works by activating the STING pathway, which is involved in the immune response to viral and bacterial infections. When DMXAA is administered, it binds to the STING receptor and activates the production of cytokines, which are signaling molecules that help to regulate the immune response. These cytokines then activate immune cells, such as T-cells and natural killer cells, which target and destroy tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to activating the immune system, DMXAA has been shown to inhibit the growth of blood vessels that supply tumors with nutrients. This process, known as angiogenesis, is essential for tumor growth and metastasis. By inhibiting angiogenesis, DMXAA can help to slow or stop the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA as an anti-cancer agent is its selectivity for tumor cells. Unlike traditional chemotherapy drugs, which can damage healthy cells as well as cancer cells, DMXAA targets only tumor cells. However, there are also limitations to the use of DMXAA. One of the main limitations is its poor solubility, which can make it difficult to administer in clinical settings. In addition, DMXAA has been shown to have limited efficacy against certain types of tumors.
Direcciones Futuras
For DMXAA include the development of more effective formulations that address its solubility issues, as well as the exploration of its potential use in combination with other anti-cancer agents. Additionally, researchers are investigating the use of DMXAA in combination with radiation therapy, which has been shown to enhance its anti-tumor effects. Finally, there is ongoing research into the mechanisms of action of DMXAA, which may lead to the development of more targeted and effective therapies for cancer.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, DMXAA has been shown to selectively target and kill tumor cells while leaving healthy cells unharmed. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
Propiedades
IUPAC Name |
N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-8-14-21(15-9-16)28(26,27)23(4)20-12-10-19(11-13-20)22(25)24-17(2)6-5-7-18(24)3/h8-15,17-18H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCADWYYDRHMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3313282.png)
![4-methoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B3313283.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3313294.png)
![2-methoxy-4,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3313300.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B3313307.png)


![2-ethoxy-5-isopropyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3313341.png)
![N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3313354.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3313360.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B3313362.png)
